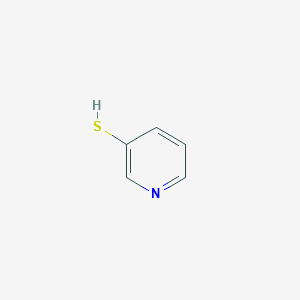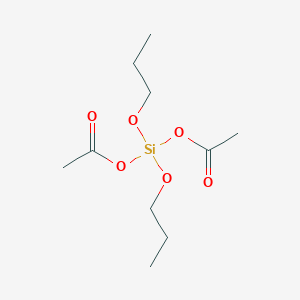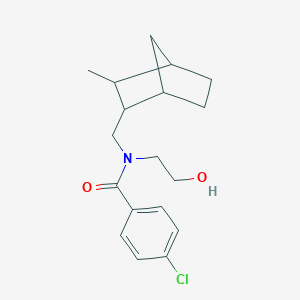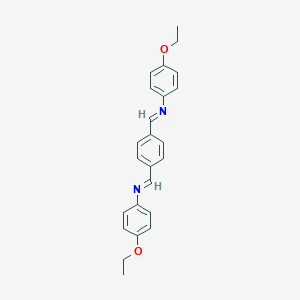
3-Pyridinethiol
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 3-Pyridinethiol, often involves complex chemical reactions. For instance, one study describes the synthesis of pyrido[2,3-d]pyrimidine derivatives using 2-chloronicotinic acid as the starting material . Another study discusses the synthesis of pyrano[2,3-c]pyrazole derivatives from pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides .Molecular Structure Analysis
The molecular structure of 3-Pyridinethiol can be represented by the InChI code1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H . This code provides a unique identifier for the compound and can be used to generate a 3D structure . Chemical Reactions Analysis
The chemical reactions involving 3-Pyridinethiol can be complex and varied. For example, one study discusses the [3 + 2] cycloaddition reactions of pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides with cyclooctyne to generate indolizines .Scientific Research Applications
Antifouling Compound
3-Pyridinethiol is used in the synthesis of copper pyrithione (CuPT), an antifouling compound . This compound is used in antifouling paints to prevent the accumulation of organisms on the hulls of ships . The toxicity of CuPT was studied on rainbow trout juveniles, and it was found that CuPT was much more toxic than ionic copper from copper sulfate .
Synthesis of Heterocyclic Compounds
3-Pyridinethiol is used in the synthesis of heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridines . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis of Calix4arene Derivatives
3-Pyridinethiol is used in the synthesis of 2-pyridylthio and 2-pyrimidinylthio derivatives of calix4arene . These compounds have been characterized by IR, 1H NMR, 13C NMR, and MS .
Mechanism of Action
Target of Action
3-Pyridinethiol, also known as Pyrithione, primarily targets fungi and bacteria . It is used as an antimicrobial agent in various products, including antidandruff shampoos . The compound’s primary targets are the essential proteins for fungal metabolism and growth .
Mode of Action
The mode of action of 3-Pyridinethiol involves increasing the cellular levels of copper, which damages the iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction with its targets results in the inhibition of fungal growth .
Biochemical Pathways
It is known that the compound disrupts membrane transport by blocking the proton pump that energizes the transport mechanism . This disruption affects the normal functioning of the cell, leading to the inhibition of fungal growth .
Pharmacokinetics
It is known that the compound is readily absorbed from the gastrointestinal tract and through the intact skin . The substance is excreted rapidly in the form of urinary metabolites .
Result of Action
The result of the action of 3-Pyridinethiol is the inhibition of fungal growth and the prevention of bacterial cell division . This leads to the control of conditions such as dandruff and seborrheic dermatitis .
Action Environment
The action, efficacy, and stability of 3-Pyridinethiol can be influenced by environmental factors. For instance, the compound is stable in the pH range 4.5 to 9.5 at room temperature in the dark . In the light or in contact with weak oxidizing agents, 3-pyridinethiol is converted to different compounds . Therefore, the environment in which the compound is used can significantly affect its action and efficacy.
Future Directions
The future directions for research involving 3-Pyridinethiol could include further exploration of its synthesis, chemical reactions, and potential applications. For example, one study discusses the potential of pyrano[2,3-c]pyrazole derivatives in various fields, suggesting that similar compounds could also have diverse applications .
Relevant Papers Several papers were found in the search results that discuss 3-Pyridinethiol and related compounds. These include studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives , the [3 + 2] cycloaddition reactions of pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides , and the potential applications of pyrano[2,3-c]pyrazole derivatives .
properties
IUPAC Name |
pyridine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJHVGUAKWTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167115 | |
| Record name | 3-Pyridinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinethiol | |
CAS RN |
16133-26-9 | |
| Record name | 3-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)



![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)